molecular formula C6H3BrF2 B12393064 1-Bromo-3,4-difluorobenzene-d3

1-Bromo-3,4-difluorobenzene-d3

Cat. No.: B12393064
M. Wt: 196.01 g/mol
InChI Key: YMQPKONILWWJQG-CBYSEHNBSA-N
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Description

1-Bromo-3,4-difluorobenzene-d3 is a deuterium-labeled derivative of 1-Bromo-3,4-difluorobenzene. It is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,4-difluorobenzene-d3 can be synthesized through the bromination of 1,2-difluorobenzene followed by deuterium exchange. The process involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,4-difluorobenzene-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted difluorobenzenes with various functional groups.

    Oxidation: Difluorobenzoic acids or other oxidized derivatives.

    Reduction: Difluorobenzene derivatives.

Scientific Research Applications

1-Bromo-3,4-difluorobenzene-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3,4-difluorobenzene-d3 is primarily related to its role as a labeled compound in research. The deuterium atoms in the compound provide a unique signature that can be detected using various analytical techniques. This allows researchers to track the compound’s behavior in biological systems, study its interactions with molecular targets, and understand its metabolic pathways .

Comparison with Similar Compounds

Comparison: 1-Bromo-3,4-difluorobenzene-d3 is unique due to the presence of deuterium atoms, which distinguishes it from other similar compounds. The deuterium labeling provides enhanced stability and allows for detailed studies of the compound’s pharmacokinetics and metabolism. Additionally, the specific positioning of bromine and fluorine atoms in the compound contributes to its distinct reactivity and applications in research .

Properties

Molecular Formula

C6H3BrF2

Molecular Weight

196.01 g/mol

IUPAC Name

1-bromo-2,3,6-trideuterio-4,5-difluorobenzene

InChI

InChI=1S/C6H3BrF2/c7-4-1-2-5(8)6(9)3-4/h1-3H/i1D,2D,3D

InChI Key

YMQPKONILWWJQG-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1F)F)[2H])Br)[2H]

Canonical SMILES

C1=CC(=C(C=C1Br)F)F

Origin of Product

United States

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